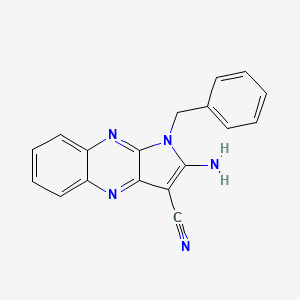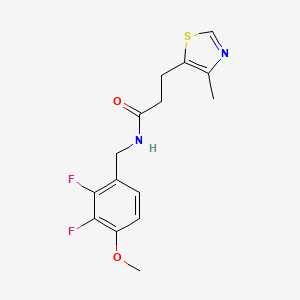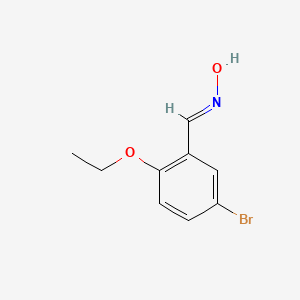
MFCD00375942
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MFCD00375942 is a useful research compound. Its molecular formula is C18H13N5 and its molecular weight is 299.3 g/mol. The purity is usually 95%.
The exact mass of the compound 2-amino-1-benzyl-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile is 299.11709544 g/mol and the complexity rating of the compound is 465. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Fluorescent Probes for DNA Detection
The research into benzimidazo[1,2-a]quinolines, closely related to 2-amino-1-benzyl-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile, has led to the development of novel fluorescent probes for DNA detection. This advancement comes from the synthesis of novel compounds substituted with various nuclei, characterized by spectroscopic techniques and crystal structure determination. These compounds exhibit enhanced fluorescence emission intensity in the presence of ct-DNA, indicating potential applications as DNA-specific fluorescent probes (Perin et al., 2011).
Insecticidal Potential
In a study focusing on novel quinoxaline derivatives, an efficient method was established for designing compounds with significant insecticidal potential against Aphis craccivora. This work illustrates the potential of these compounds in agricultural applications, particularly in controlling harmful pests (Alanazi et al., 2022).
Electrochromic Properties
Another research avenue explored the synthesis and electrochromic properties of conducting copolymers derived from quinoxaline compounds. These materials show potential for application in electrochromic devices, highlighting the versatility of quinoxaline derivatives in electronic and photonic technologies (Beyazyildirim et al., 2006).
Antimicrobial Evaluation
The antimicrobial evaluation of novel indolizine, pyrrolo[1,2-a]quinoline, and dihydrothiophene derivatives, derived from nitrogen ylides, has shown promising results. This research underscores the potential of quinoxaline derivatives in developing new antimicrobial agents, which could lead to novel treatments for infectious diseases (Gomha & Dawood, 2014).
Photovoltaic Applications
The photovoltaic properties of quinoxaline derivatives have been explored, with particular attention to their applications in organic–inorganic photodiode fabrication. This research indicates the potential of quinoxaline derivatives in enhancing the performance of photovoltaic devices, contributing to the development of renewable energy technologies (Zeyada et al., 2016).
Orientations Futures
Propriétés
IUPAC Name |
2-amino-1-benzylpyrrolo[3,2-b]quinoxaline-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5/c19-10-13-16-18(22-15-9-5-4-8-14(15)21-16)23(17(13)20)11-12-6-2-1-3-7-12/h1-9H,11,20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMIOGYUSBYURCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C(C3=NC4=CC=CC=C4N=C32)C#N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-methyl-8-[2-(2-phenylethoxy)benzyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5603822.png)
![methyl 4-{[(2-methylphenoxy)acetyl]amino}benzoate](/img/structure/B5603826.png)
![N-{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5603834.png)
![methyl 4-({[3-mercapto-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzoate](/img/structure/B5603854.png)
![3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(2-phenoxypropanoyl)-1-piperazinyl]pyridazine](/img/structure/B5603860.png)

![N-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-1-benzothiophene-5-carboxamide](/img/structure/B5603877.png)
![METHYL 3-NITRO-5-{[(PYRIDIN-3-YL)METHYL]CARBAMOYL}BENZOATE](/img/structure/B5603889.png)


![(2Z)-2-[(1-acetyl-3-phenyl-1H-pyrazol-4-yl)methylidene]-1-benzothiophen-3(2H)-one](/img/structure/B5603897.png)
![2-methyl-4-(3-{[4-(4-methyl-4H-1,2,4-triazol-3-yl)-1-piperidinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5603898.png)
![7-fluoro-2-methyl-3-{2-[2-(4-morpholinylmethyl)-1,4-oxazepan-4-yl]-2-oxoethyl}-1H-indole](/img/structure/B5603914.png)

